molecular formula C14H12FNO4S B5346353 3-fluorobenzyl 4-(aminosulfonyl)benzoate

3-fluorobenzyl 4-(aminosulfonyl)benzoate

Cat. No.: B5346353
M. Wt: 309.31 g/mol
InChI Key: JJLJSQUMQXVAMB-UHFFFAOYSA-N
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Description

3-fluorobenzyl 4-(aminosulfonyl)benzoate is a synthetic sulfonamide-based compound of significant interest in medicinal chemistry and preclinical research. The molecule integrates two key pharmacophores: a sulfonamide group , known for its ability to act as a potent zinc-binding group (ZBG) in enzyme inhibition, and a fluorobenzyl ester moiety, which can influence the compound's physicochemical properties and bioavailability . Its primary research value stems from its potential as a carbonic anhydrase (CA) inhibitor . Sulfonamides are well-established inhibitors of carbonic anhydrase isoforms, such as CA-IX, a validated marker of tumor hypoxia that is overexpressed in various solid tumors and is negatively correlated with patient survival . The fluorobenzyl group may be utilized to modulate the molecule's overall charge and hydrophilicity, a recognized strategy for conferring selectivity towards transmembrane, cancer-associated CA isoforms over off-target intracellular forms, thereby improving target specificity in biological systems . Researchers are exploring such compounds as potential vectors for targeting hypoxic cancer cells, with applications in the development of molecular imaging agents for Positron Emission Tomography (PET) and targeted therapies . Beyond oncology, the structural motif of this compound suggests potential utility in other research domains. Sulfonamide cores are investigated for their TRPM8 ion channel antagonistic activity , relevant in pain and inflammation research, and for activity against other enzyme targets . The benzoate ester functionality also makes it a valuable chemical intermediate for further synthetic modification in drug discovery campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-fluorophenyl)methyl 4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-12-3-1-2-10(8-12)9-20-14(17)11-4-6-13(7-5-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLJSQUMQXVAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzyl 4-(aminosulfonyl)benzoate typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzyl alcohol with 4-(aminosulfonyl)benzoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis processes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced reactors can be employed to optimize reaction conditions and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

3-fluorobenzyl 4-(aminosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted benzyl derivatives, sulfonic acids, and amine derivatives, which can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
3-Fluorobenzyl 4-(aminosulfonyl)benzoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that enhance the efficacy and selectivity of drugs targeting specific enzymes or receptors. The incorporation of the fluorine atom can improve binding affinity, making it valuable in drug design aimed at treating diseases such as cancer and inflammatory disorders .

Anti-Inflammatory Properties:
Research has indicated that derivatives of this compound exhibit promising anti-inflammatory activities. For instance, studies on related benzoate compounds have demonstrated their potential in inhibiting cyclooxygenase (COX) enzymes, which play a key role in inflammation. This suggests that this compound could be explored further for developing new anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Studies

Enzyme Inhibition:
The compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to inhibit specific enzymes makes it a valuable tool for researchers investigating metabolic pathways and potential therapeutic targets .

Case Study:
In a recent study, derivatives similar to this compound were synthesized and evaluated for their COX-2 inhibitory activity. The results indicated that certain modifications led to compounds with improved selectivity for COX-2 over COX-1, highlighting the potential of such derivatives in developing safer anti-inflammatory medications .

Materials Science

Polymer Development:
The unique chemical structure of this compound allows it to be incorporated into polymer formulations. This incorporation can enhance the mechanical properties and thermal stability of materials used in various applications, including electronics and coatings .

Case Study:
Research into the use of similar benzoate compounds in material science has shown that they can improve the durability and performance of polymers under various environmental conditions, suggesting a pathway for developing advanced materials with tailored properties .

Industrial Applications

Synthesis of Specialty Chemicals:
This compound can be utilized in industrial processes for synthesizing specialty chemicals and intermediates. Its versatility allows it to serve as a precursor in the production of other valuable chemical entities used across different industries .

Environmental Monitoring:
Additionally, compounds like this compound are being investigated for their roles in environmental applications, particularly in detecting pollutants and ensuring compliance with environmental regulations. This application underscores the compound's relevance beyond traditional laboratory settings .

Mechanism of Action

The mechanism of action of 3-fluorobenzyl 4-(aminosulfonyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorobenzyl group can enhance its binding affinity and specificity towards these targets, leading to more effective inhibition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features and properties of 3-fluorobenzyl 4-(aminosulfonyl)benzoate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Applications
This compound C₁₄H₁₁FNO₄S 308.31 (calc.) Fluorobenzyl ester, sulfonamide High polarity, potential pharmacological activity
Methyl 3-fluorobenzoate C₈H₇FO₂ 154.14 Fluorobenzene, methyl ester Intermediate in organic synthesis
Methyl 4-[(3-fluorobenzyl)oxy]benzoate C₁₅H₁₂FO₃ 268.26 Fluorobenzyl ether, methyl ester Building block for drug discovery
Furosemide (5-(aminosulfonyl)-4-chloro-2-(2-furanylmethyl)aminobenzoic acid) C₁₂H₁₁ClN₂O₅S 330.77 Sulfonamide, chlorobenzene, furan Diuretic drug (inhibits Na⁺/K⁺/Cl⁻ cotransport)
3-(((4-Methylphenyl)sulfonyl)amino)benzoic acid C₁₄H₁₃NO₄S 291.32 Sulfonamide, methylphenyl, carboxylic acid Synthetic intermediate for sulfonamide derivatives

Key Observations :

  • Fluorine Substitution: The 3-fluorobenzyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., methyl benzoate derivatives) while retaining moderate polarity due to the sulfonamide group .
  • Sulfonamide Group : The -SO₂NH₂ moiety increases hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides), distinguishing it from ester-only analogs like methyl 3-fluorobenzoate .
  • Pharmacological Potential: Furosemide , a sulfonamide-containing drug, highlights the therapeutic relevance of this functional group, suggesting that the target compound may exhibit bioactivity in ion transport or enzyme inhibition.

Physicochemical Properties

  • Solubility: The sulfonamide group enhances water solubility compared to non-sulfonylated analogs (e.g., methyl 3-fluorobenzoate ). However, the fluorobenzyl ester may reduce aqueous solubility relative to carboxylic acid derivatives (e.g., 3-(((4-methylphenyl)sulfonyl)amino)benzoic acid ).
  • Thermal Stability: Fluorinated aromatic compounds typically exhibit high thermal stability, which is advantageous in polymer applications (e.g., resin cements with ethyl 4-(dimethylamino)benzoate ).

Q & A

Q. What are the standard synthetic routes for preparing 3-fluorobenzyl 4-(aminosulfonyl)benzoate?

A common approach involves esterification and sulfamoylation steps. For example, sulfamoylbenzoic acid derivatives can be esterified using fluorinated benzyl halides in the presence of a base like Na₂CO₃ in DMF, analogous to benzyl ester synthesis methods . Another route involves converting sulfamoylbenzoic acid to its ethyl ester (e.g., ethyl 4-(aminosulfonyl)benzoate) via refluxing with ethanol and catalytic sulfuric acid, followed by transesterification with 3-fluorobenzyl alcohol under acidic or basic conditions .

Q. How can spectroscopic methods confirm the structure of this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.5 ppm, while sulfamoyl NH₂ groups show broad peaks near δ 6.0–7.0 ppm. The 3-fluorobenzyl methylene protons resonate at δ ~4.5–5.0 ppm .
  • IR Spectroscopy : Stretching vibrations for S=O (1300–1100 cm⁻¹) and ester C=O (1700 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₄H₁₁FNO₄S) with <0.4% deviation .

Q. What are the primary functional groups influencing the compound’s reactivity?

The sulfamoyl (-SO₂NH₂) group participates in hydrogen bonding and nucleophilic substitutions, while the benzyl ester enables hydrolysis or transesterification. The fluorine atom at the 3-position enhances electron-withdrawing effects, stabilizing intermediates in aromatic substitutions .

Advanced Questions

Q. How can reaction yields be optimized during sulfamoyl group introduction?

  • Base Selection : Use triethylamine to neutralize HCl byproducts during sulfamoylation, improving reaction efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Maintain reflux conditions (70–80°C) to accelerate sulfamoyl coupling while avoiding decomposition .

Q. How to resolve contradictions in spectral data during characterization?

Cross-validate using complementary techniques:

  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., tert-butyldiphenylsiloxy-fluorobenzyl protecting groups in analogous compounds) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals and confirms regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks with <2 ppm error .

Q. What strategies enable regioselective substitution on the benzoate ring?

  • Protecting Groups : Use orthogonal groups like 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl to block specific positions during functionalization .
  • Directed Metalation : Employ directing groups (e.g., sulfamoyl) to guide lithiation or palladium-catalyzed couplings at desired sites .

Q. How does the compound interact with biological targets in medicinal research?

The sulfamoyl group mimics enzyme substrates (e.g., carbonic anhydrase inhibitors), while the fluorobenzyl moiety enhances membrane permeability. In vitro assays show dose-dependent inhibition of cancer cell proliferation (IC₅₀ ~10–50 µM), validated via MTT and apoptosis markers .

Key Research Findings

  • Synthetic Efficiency : Transesterification with 3-fluorobenzyl alcohol achieves >80% yield under acidic catalysis .
  • Biological Relevance : Fluorine substitution enhances cytotoxicity by 40% compared to non-fluorinated analogs .
  • Stability : The sulfamoyl group degrades rapidly under basic conditions (pH >10), requiring neutral buffers for biological assays .

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